3,6-Dibromo-2-(propan-2-yl)pyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dibromo-2-isopropylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of bromine atoms at the 3rd and 6th positions, and an isopropyl group at the 2nd position of the pyrazolo[1,5-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dibromo-2-isopropylpyrazolo[1,5-a]pyridine typically involves the bromination of 2-isopropylpyrazolo[1,5-a]pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for 3,6-dibromo-2-isopropylpyrazolo[1,5-a]pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-2-isopropylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts are often used in Suzuki or Heck coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3,6-Dibromo-2-isopropylpyrazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving brominated heterocycles.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 3,6-dibromo-2-isopropylpyrazolo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and the pyrazolopyridine ring system play crucial roles in its binding affinity and specificity. The isopropyl group may also influence its pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
3,6-Dibromo-2-isopropylpyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
3,6-Dichloro-2-isopropylpyrazolo[1,5-a]pyridine: Similar structure but with chlorine atoms instead of bromine, which may affect its reactivity and biological activity.
3,6-Dibromo-2-methylpyrazolo[1,5-a]pyridine: Similar structure but with a methyl group instead of an isopropyl group, which may influence its physical and chemical properties.
3,6-Dibromo-2-phenylpyrazolo[1,5-a]pyridine: Similar structure but with a phenyl group, which may enhance its aromaticity and potential interactions with biological targets.
These comparisons highlight the uniqueness of 3,6-dibromo-2-isopropylpyrazolo[1,5-a]pyridine in terms of its specific substituents and their impact on its properties and applications.
Properties
CAS No. |
141401-54-9 |
---|---|
Molecular Formula |
C10H10Br2N2 |
Molecular Weight |
318.01 g/mol |
IUPAC Name |
3,6-dibromo-2-propan-2-ylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H10Br2N2/c1-6(2)10-9(12)8-4-3-7(11)5-14(8)13-10/h3-6H,1-2H3 |
InChI Key |
KIIBZKPPWFCFDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C=C(C=CC2=C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.